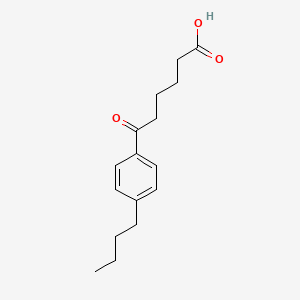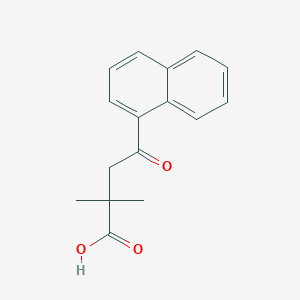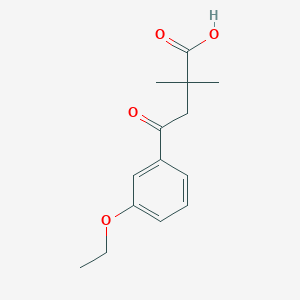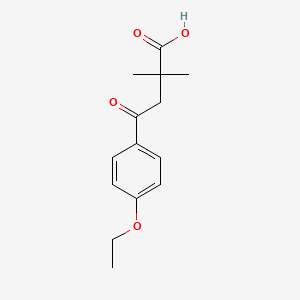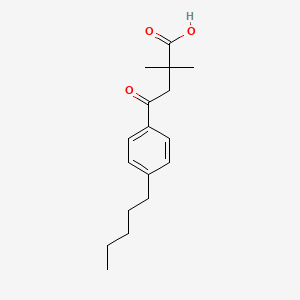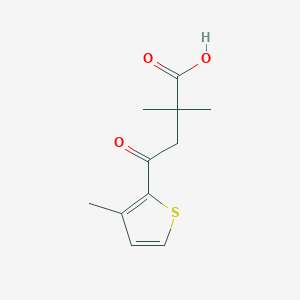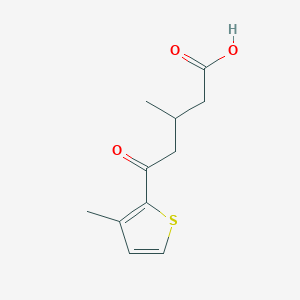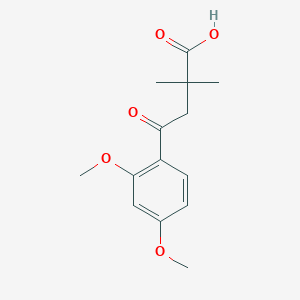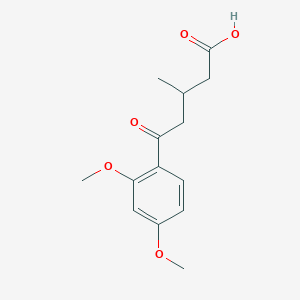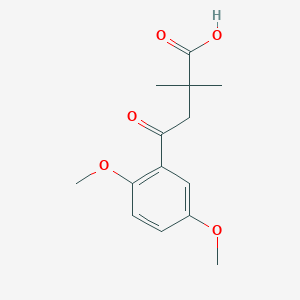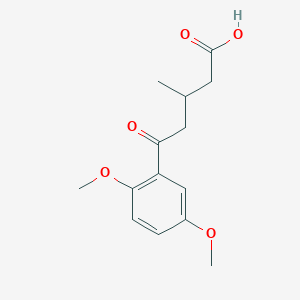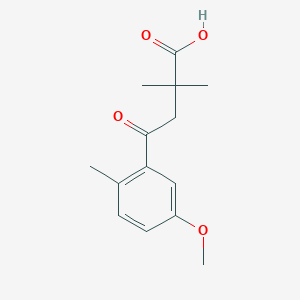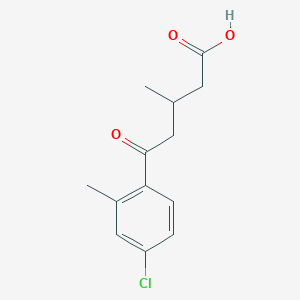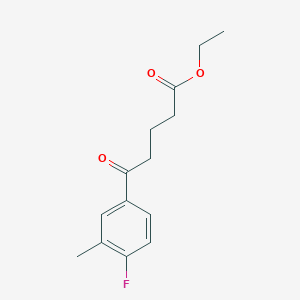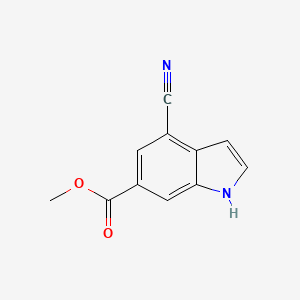
Methyl 4-cyano-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl indole-6-carboxylate” is a compound with the empirical formula C10H9NO2 . It is a heterocyclic compound and is part of the indole family . Indole compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-cyano-1H-indole-6-carboxylate” were not found, indole derivatives are often synthesized for screening different pharmacological activities .
Molecular Structure Analysis
The molecular weight of “Methyl indole-6-carboxylate” is 175.18 . The SMILES string representation of the molecule is COC(=O)c1ccc2cc[nH]c2c1 .
Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“Methyl indole-6-carboxylate” is a solid with a melting point of 76-80 °C (lit.) .
科学的研究の応用
Fluorescent and Infrared Probes
Methyl indole-4-carboxylate, a derivative of Methyl 4-cyano-1H-indole-6-carboxylate, has shown potential as a fluorescent probe. Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as spectroscopic probes to study local protein environments. Their research highlighted the substance's emission at around 450 nm with a long fluorescence lifetime, making it a promising candidate for biological applications (Huang et al., 2018). Similarly, Liu et al. (2020) confirmed the potential of methyl indole-4-carboxylate as both a fluorescent and infrared probe, useful for sensing local hydration environments (Liu et al., 2020).
Synthesis of Derivatives
Research has been conducted on synthesizing various derivatives of Methyl 4-cyano-1H-indole-6-carboxylate for different applications. Lim et al. (2007) prepared methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates through a process involving Morita-Baylis-Hillman acetates, which have potential applications in pharmaceutical synthesis (Lim et al., 2007).
Fluorescence Studies
Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates, demonstrating their potential as fluorescent probes. These compounds showed solvent-sensitive emission, indicating their utility in various solvent environments (Queiroz et al., 2007).
Medicinal Chemistry Applications
Several studies have focused on the medicinal chemistry applications of methyl indole derivatives. For instance, Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and explored their anti-cancer activities. These derivatives were found to inhibit the growth of various cancer cell lines, highlighting their potential in cancer treatment (Niemyjska et al., 2012).
Antioxidant and Anticholinesterase Properties
Bingul et al. (2019) synthesized indole-2-carbohydrazides and oxadiazoles starting from methyl indole-2-carboxylate. These compounds showed promising antioxidant and acetylcholinesterase inhibition properties, suggesting their potential in treating neurodegenerative diseases (Bingul et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-cyano-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKJQBQENXMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646127 |
Source


|
| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-1H-indole-6-carboxylate | |
CAS RN |
885518-38-7 |
Source


|
| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

